molecular formula C12H15F2O4P B8618841 Diethyl [difluoro(4-formylphenyl)methyl]phosphonate CAS No. 189393-74-6

Diethyl [difluoro(4-formylphenyl)methyl]phosphonate

Cat. No. B8618841
Key on ui cas rn: 189393-74-6
M. Wt: 292.21 g/mol
InChI Key: XKIFBBTWXXFDOM-UHFFFAOYSA-N
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Patent
US05922697

Procedure details

To a solution of [Difluoro-(4-iodo-phenyl)-methyl]-phosphonic acid diethyl ester (1.6 g, 4.1 mmol) in anhydrous ether (40 mL) at -78° C. was added dropwise n-butyl lithium (2.5 M in hexanes, 2.5 mL, 6.1 mmol). The brown solution was stirred at -78° C. for 2 minutes. Ethyl formate (0.66 mL, 8.2 mmol) was then added, and the reaction was stirred for 10 minutes at -78° C. The mixture was then quenched with saturated ammonium chloride (10 mL) and warmed to room temperature. The reaction was then diluted with ether. The organic layers were washed with saturated sodium chloride (20 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a yellow oil. Chromatography of the residue [3:7, ethyl acetate:hexanes] gradient to (1:1)] afforded the aldehyde (268 mg, 22%) as a clear oil. 1H NMR (400 MHz, DMSO): δ 10.28 (s, 1H), 8.25 (d, 2H), 7.97 (d, 2H), 4.42 (m, 4H), 1.40 (t, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.66 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
22%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([C:9]([F:18])([F:17])[C:10]1[CH:15]=[CH:14][C:13](I)=[CH:12][CH:11]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].C([Li])CCC.[CH:24](OCC)=[O:25].C(OCC)(=O)C>CCOCC>[CH2:1]([O:3][P:4]([C:9]([F:18])([F:17])[C:10]1[CH:15]=[CH:14][C:13]([CH:24]=[O:25])=[CH:12][CH:11]=1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)I)(F)F
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0.66 mL
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The brown solution was stirred at -78° C. for 2 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 10 minutes at -78° C
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched with saturated ammonium chloride (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
ADDITION
Type
ADDITION
Details
The reaction was then diluted with ether
WASH
Type
WASH
Details
The organic layers were washed with saturated sodium chloride (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
C(C)OP(OCC)(=O)C(C1=CC=C(C=C1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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